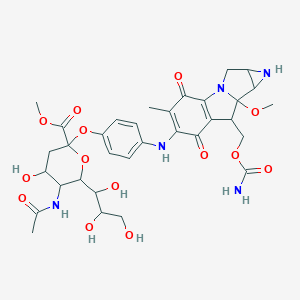
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate, also known as DMTSB-NHS, is a chemical compound used in scientific research for various applications. This compound is a derivative of benzoic acid and is widely used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds.
Wissenschaftliche Forschungsanwendungen
DMSTB-NHS is widely used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology.
Wirkmechanismus
DMSTB-NHS reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is known as the NHS ester reaction. The reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides.
Biochemische Und Physiologische Effekte
DMSTB-NHS does not have any significant biochemical or physiological effects. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction takes place in vitro and does not have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
DMSTB-NHS has several advantages in lab experiments. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides. DMSTB-NHS is also stable and can be stored for long periods without degradation. However, DMSTB-NHS has some limitations in lab experiments. It is a toxic compound and should be handled with care. DMSTB-NHS is also expensive, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
DMSTB-NHS has several future directions in scientific research. It is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS can also be used in the development of new chemical probes for the study of protein-protein interactions. Furthermore, DMSTB-NHS can be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, DMSTB-NHS can be used in the development of new materials for various applications such as drug delivery, tissue engineering, and biosensors.
Conclusion:
In conclusion, DMSTB-NHS is a highly reactive compound used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS is a stable and specific compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. DMSTB-NHS has several advantages in lab experiments, but it also has some limitations. Finally, DMSTB-NHS has several future directions in scientific research, and it can be used in the development of new chemical probes, diagnostic tools, and materials.
Synthesemethoden
The synthesis of DMSTB-NHS involves the reaction of 2,4-dimethoxybenzoic acid with trimethyltin chloride and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous conditions and yields DMSTB-NHS as a white solid.
Eigenschaften
CAS-Nummer |
130168-12-6 |
|---|---|
Produktname |
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate |
Molekularformel |
C16H21NO6Sn |
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3CH3.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;;;;/h3-4H,5-6H2,1-2H3;3*1H3; |
InChI-Schlüssel |
ONVCJOVAGWAHRI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
Andere CAS-Nummern |
130168-12-6 |
Synonyme |
N-succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate SDTSB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)








